3-(4-fluorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolinone derivatives This compound is characterized by the presence of a fluorobenzoyl group, dimethoxy groups, and a methoxyphenylmethyl group attached to a dihydroquinolinone core
Preparation Methods
The synthesis of 3-(4-fluorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a β-keto ester.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via Friedel-Crafts acylation using 4-fluorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methoxylation: The dimethoxy groups can be introduced through methylation reactions using methanol and a strong acid catalyst.
Attachment of the Methoxyphenylmethyl Group: This step involves a nucleophilic substitution reaction where the methoxyphenylmethyl group is attached to the quinolinone core.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
3-(4-fluorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group, using nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of ester or amide bonds within the molecule, resulting in the formation of simpler derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents such as methanol, ethanol, or dichloromethane. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-fluorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, leading to reduced inflammation and other therapeutic effects.
Comparison with Similar Compounds
3-(4-fluorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can be compared with other similar compounds, such as:
Quinolinone Derivatives: Compounds with similar quinolinone cores but different substituents, such as 3-(4-chlorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one.
Fluorobenzoyl Compounds: Compounds with similar fluorobenzoyl groups but different cores, such as 3-(4-fluorobenzoyl)-6,7-dimethoxy-1-[(4-hydroxyphenyl)methyl]-1,4-dihydroquinolin-4-one.
Methoxyphenylmethyl Compounds: Compounds with similar methoxyphenylmethyl groups but different cores, such as 3-(4-fluorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroisoquinolin-4-one.
Properties
IUPAC Name |
3-(4-fluorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO5/c1-31-19-10-4-16(5-11-19)14-28-15-21(25(29)17-6-8-18(27)9-7-17)26(30)20-12-23(32-2)24(33-3)13-22(20)28/h4-13,15H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNRWLVAOHXHJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.